

Replication of 4-Bromo-GBR Findings Across Species: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-gbr

Cat. No.: B114987

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-GBR, a diarylpiperazine derivative, is a potent and selective dopamine reuptake inhibitor that has been instrumental in preclinical research aimed at understanding the role of the dopamine transporter (DAT) in normal physiology and in various neuropsychiatric disorders. Its high affinity and selectivity for the DAT make it a valuable tool for studying the consequences of DAT inhibition. This technical guide provides a comprehensive overview of the findings related to **4-Bromo-GBR** and its analogs across different species, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented here is intended to serve as a resource for researchers seeking to replicate and build upon existing findings in the field of dopamine transporter pharmacology.

Quantitative Data on 4-Bromo-GBR and Analogs

The following tables summarize the available quantitative data for **4-Bromo-GBR** and its closely related analog, GBR 12909, across various species. This information is critical for comparative analysis and for the design of new experiments.

Table 1: Dopamine Transporter Binding Affinity (K_i)

Compound	Species	Brain Region/Cell Line	Radioligand	Ki (nM)	Reference
GBR 12909	Rat	Striatum	[3H]PE2I	34 ± 11	[1]
GBR 12909	Human	hDAT expressed in CHO cells	[3H]BTCP	5	[2]

Note: Direct Ki values for **4-Bromo-GBR** were not available in the searched literature. The data for the closely related GBR 12909 is provided as a surrogate.

Table 2: Locomotor Activity (ED50)

Compound	Species	Test	ED50 (mg/kg)	Reference
GBR 12909	Mouse	Locomotor Activity	~5-7.5	[3]
GBR 12909	Rat	Locomotor Activity	10-20 (dose-dependent increase)	[4]

Note: ED50 values for locomotor activity can vary depending on the specific experimental conditions. The provided values represent the doses at which significant increases in locomotor activity were observed.

Table 3: Drug Discrimination (ED50)

Compound	Training Drug	Species	ED50 (mg/kg)	Reference
GBR 12909	Cocaine	Rat	Equipotent to Cocaine	[5]
GBR 12909	Cocaine	Rhesus Monkey	~0.1-1.0	[6]

Note: In drug discrimination studies, the ED50 represents the dose of the test compound that produces a response equivalent to the training drug in 50% of the subjects.

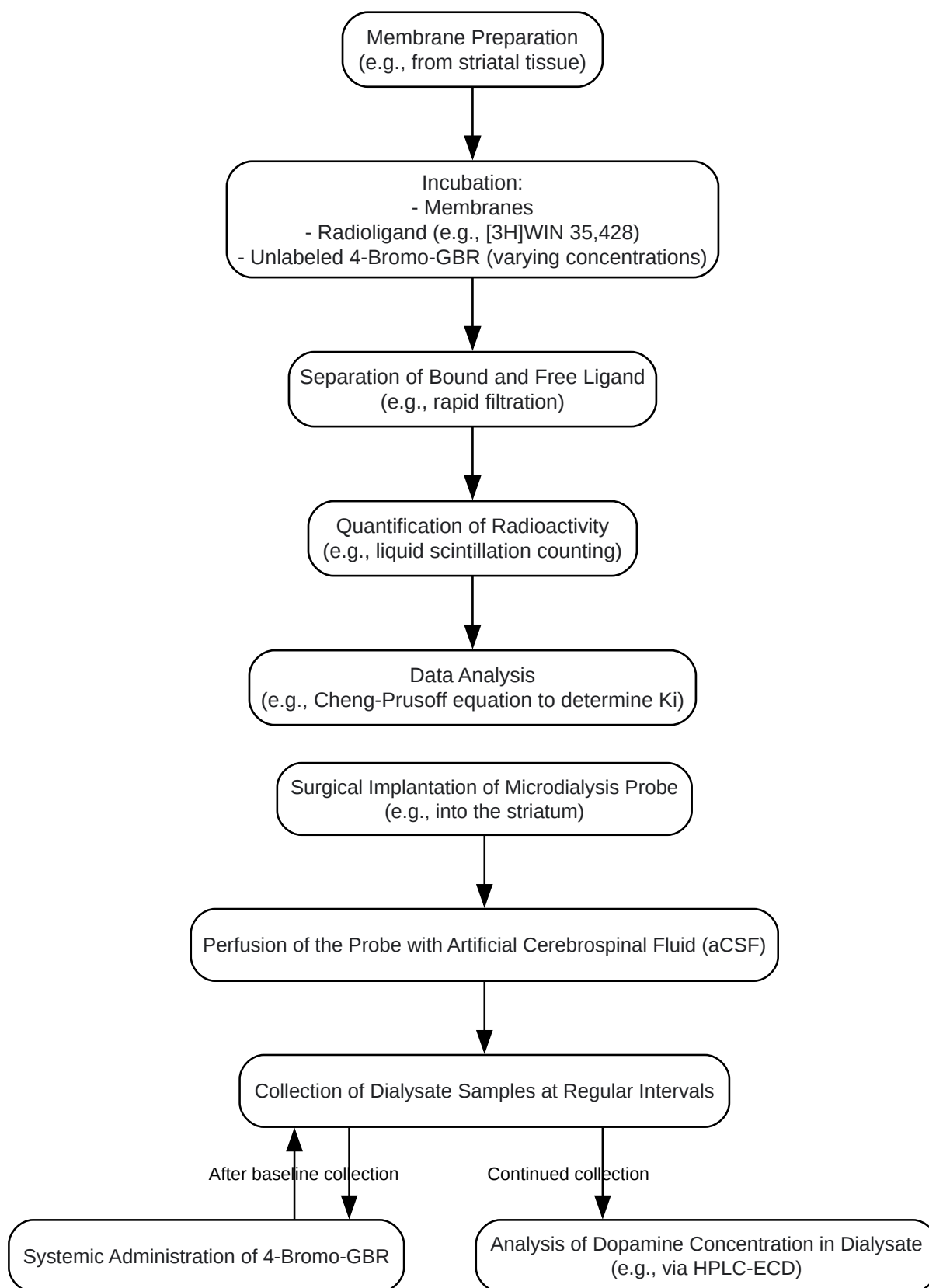
Key Experimental Protocols

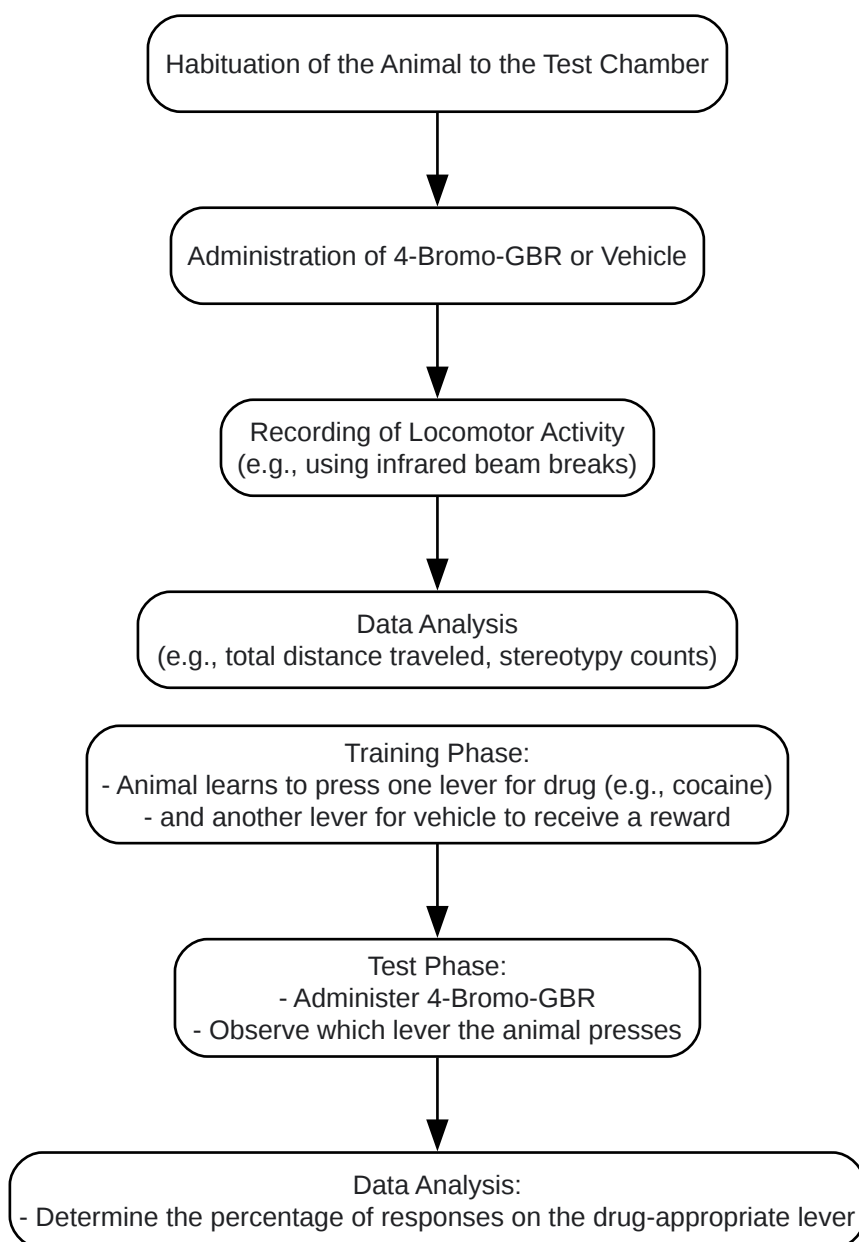
Detailed methodologies are essential for the replication of scientific findings. Below are summaries of standard protocols for key experiments used to characterize the effects of **4-Bromo-GBR** and related compounds.

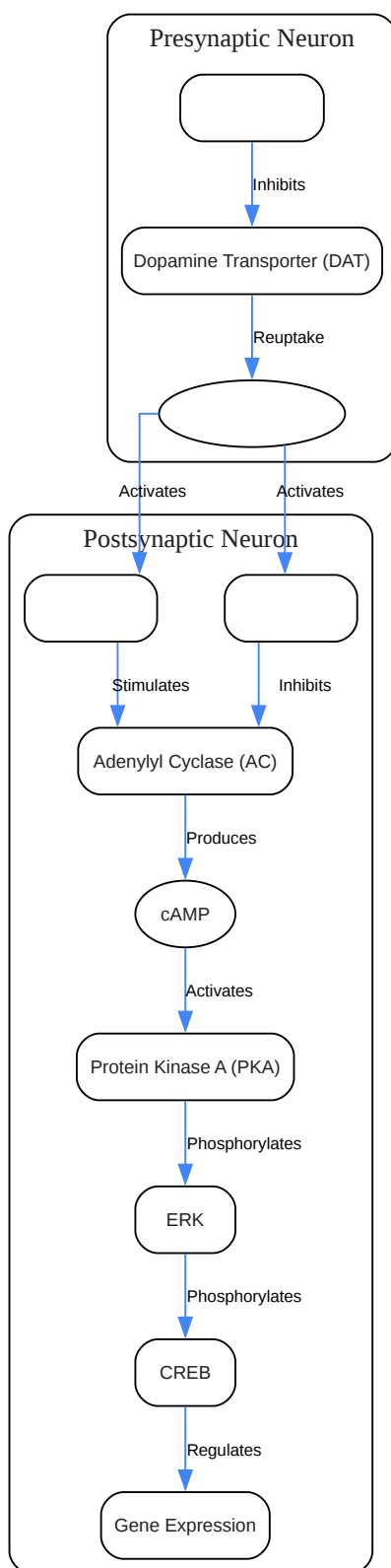
Radioligand Binding Assay for Dopamine Transporter Affinity

This assay is used to determine the binding affinity (K_i) of a compound for the dopamine transporter.

Workflow:







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References

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